molecular formula C5H9N3O B8567427 1-(3-Hydroxypropyl)-1,2,3-triazole

1-(3-Hydroxypropyl)-1,2,3-triazole

Cat. No.: B8567427
M. Wt: 127.14 g/mol
InChI Key: QMJQIUUJHFIHEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Hydroxypropyl)-1,2,3-triazole is a chemical compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their stability and versatility in various chemical reactions. The presence of the triazole ring in the structure makes it a valuable building block in medicinal chemistry, particularly in the development of antifungal and antiviral agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

This method is highly efficient and allows for the incorporation of various functional groups . The starting materials, such as 1,3-diazido-2-propanol and alkynes, are reacted in the presence of a copper(I) catalyst to form the triazole ring .

Industrial Production Methods

Industrial production of 1-(3-Hydroxypropyl)-1,2,3-triazole follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

1-(3-Hydroxypropyl)-1,2,3-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield aldehydes or carboxylic acids, while substitution reactions can produce various halogenated or aminated derivatives .

Scientific Research Applications

1-(3-Hydroxypropyl)-1,2,3-triazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Hydroxypropyl)-1,2,3-triazole is primarily related to its ability to interact with biological targets through hydrogen bonding and electrostatic interactions. The triazole ring can bind to enzyme active sites, inhibiting their function. This is particularly relevant in the case of antifungal agents, where the compound inhibits the enzyme 14-α demethylase, disrupting the synthesis of ergosterol, an essential component of fungal cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Hydroxypropyl)-1,2,3-triazole is unique due to its structural simplicity and versatility in chemical reactions. Unlike more complex triazole derivatives, it can be easily modified to introduce various functional groups, making it a valuable intermediate in synthetic chemistry .

Properties

Molecular Formula

C5H9N3O

Molecular Weight

127.14 g/mol

IUPAC Name

3-(triazol-1-yl)propan-1-ol

InChI

InChI=1S/C5H9N3O/c9-5-1-3-8-4-2-6-7-8/h2,4,9H,1,3,5H2

InChI Key

QMJQIUUJHFIHEO-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=N1)CCCO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of ethyl (1H-1,2,3-triazol-1-yl)propanoate (8.96 g, 53 mmol) in THF (50 ml) was added dropwise to a suspension of lithium aluminium hydride (3 g, 79 mmol) in THF (250 ml) cooled at 0° C. After stirring for 1 hour at 5° C., the mixture was stirred for 1 hour at ambient temperature. The mixture was cooled at 0° C. and 4N sodium hydroxide (30 ml) was added dropwise. The mixture was filtered and the solid was washed with THF followed by ethyl acetate. The filtrate was dried (MgSO4) and evaporated. The residue was purified by column chromatography, eluting with methylene chloride/methanol (94/6) to give 3-(1,2,3-triazol-1-yl)propan-1-ol (6.2 g, 92%).
Quantity
8.96 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

1,2,3-triazole (2 g, 28.96 mmol) was dissolved in 1,4-dioxane (40 mL), and potassium carbonate (8 g, 57.92 mmol), potassium iodide (962 mg, 5.79 mmol) and 3-bromopropanol (3.3 mL, 43.43 mmol) were added thereto, followed by stirring at 100° C. for 3 hours. After the reaction was completed, the reactants were cooled to room temperature and filtered. The filtrate was concentrated under reduced pressure. The resulting residue was purified by column chromatography to afford the title compound (2.5 g, 68%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
962 mg
Type
reactant
Reaction Step Two
Quantity
3.3 mL
Type
reactant
Reaction Step Two
Yield
68%

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